
Dehidro Barnidipina
Descripción general
Descripción
Dehydro Barnidipine is a derivative of Barnidipine, a calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. Dehydro Barnidipine is known for its high affinity for calcium channels in the smooth muscle cells of the vascular wall .
Aplicaciones Científicas De Investigación
Dehydro Barnidipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with various reagents.
Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.
Medicine: Used in the development of new antihypertensive drugs and in clinical trials to evaluate its efficacy and safety.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
Target of Action
Dehydro Barnidipine, also known as Barnidipine, is a calcium channel blocker . It primarily targets the L-type calcium channels of the smooth muscle cells in the vascular wall . These channels play a crucial role in regulating the contraction and dilation of blood vessels.
Mode of Action
Barnidipine interacts with its targets by binding to the L-type calcium channels with high affinity . This binding inhibits the influx of calcium ions into the cells, leading to the relaxation of the smooth muscle cells in the vascular wall . The result is a reduction in peripheral vascular resistance, which helps lower blood pressure .
Biochemical Pathways
The primary metabolic pathways of Barnidipine are oxidation of the dihydropyridine ring and ester hydrolysis of the side chain . These metabolic reactions are mediated by the CYP3A isoenzyme family . The metabolites formed through these pathways are pharmacologically inactive .
Pharmacokinetics
Barnidipine is a highly lipophilic molecule, which allows it to accumulate in the cell membrane . This characteristic contributes to its slow onset of action and long-lasting effects . After oral administration, the concentration curve of unmetabolized Barnidipine exhibits two peaks, one at 1 hour and the other at 6 hours .
Result of Action
The molecular and cellular effects of Barnidipine’s action primarily involve the reduction of blood pressure. By inhibiting the influx of calcium ions into the smooth muscle cells of the vascular wall, Barnidipine causes these cells to relax . This relaxation leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure .
Action Environment
The action, efficacy, and stability of Barnidipine can be influenced by various environmental factors. For instance, the drug’s lipophilicity allows it to accumulate in cell membranes, which can be affected by the lipid composition of these membranes . Additionally, the metabolic pathways of Barnidipine are mediated by the CYP3A isoenzyme family , the activity of which can be influenced by factors such as diet, age, and the presence of other drugs .
Análisis Bioquímico
Biochemical Properties
Dehydro Barnidipine, like Barnidipine, interacts with calcium channels, particularly the L-type slow channels of smooth muscle cells found in the vascular wall . This interaction plays a crucial role in its function as a calcium antagonist. The compound shows a high degree of pharmacological selectivity due to its single optical isomer composition .
Cellular Effects
Dehydro Barnidipine influences cell function primarily through its interaction with calcium channels. By blocking these channels, it reduces peripheral resistance and lowers blood pressure . It has been reported that the antihypertensive effects of Barnidipine are maintained during the entire 24-hour dose interval .
Molecular Mechanism
The molecular mechanism of Dehydro Barnidipine involves its binding to L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cell . This inhibition of calcium ion flow leads to a reduction in muscle contraction in the vascular wall, resulting in vasodilation and a decrease in blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, Dehydro Barnidipine has shown a gradual onset of action and is well-tolerated in patients . It does not produce reflex tachycardia
Metabolic Pathways
Dehydro Barnidipine, like Barnidipine, is likely involved in the calcium signaling pathway due to its role as a calcium channel blocker
Transport and Distribution
Barnidipine and its metabolites are metabolized into feces (60%), urine (40%), and breath (1%) It is expected that Dehydro Barnidipine would have a similar distribution
Subcellular Localization
As a calcium channel blocker, it is likely to be localized in the cell membrane where it can interact with calcium channels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . The process includes several purification steps to ensure the desired optical isomer is obtained.
Industrial Production Methods: Industrial production of Dehydro Barnidipine typically follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Dehydro Barnidipine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Comparación Con Compuestos Similares
Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Nitrendipine: Similar in structure and function, used for its antihypertensive properties.
Benidipine: A tripe calcium channel inhibitor with a long-lasting activity.
Uniqueness: Dehydro Barnidipine is unique due to its specific chiral configuration, which provides a high degree of pharmacological selectivity. Unlike some other calcium channel blockers, it does not produce reflex tachycardia, making it a preferred choice for certain patient populations .
Actividad Biológica
Dehydro Barnidipine, a derivative of the calcium channel blocker Barnidipine, has garnered attention for its potential biological activities, particularly in the management of hypertension. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Dehydro Barnidipine
Dehydro Barnidipine is characterized by its chemical structure and is known for its role as a potent antagonist of voltage-dependent calcium channels. This compound is part of the 1,4-dihydropyridine class, which is widely recognized for its antihypertensive properties.
Dehydro Barnidipine primarily functions by blocking L-type and T-type calcium channels, leading to:
- Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, it promotes relaxation and dilation of blood vessels, thereby reducing peripheral vascular resistance.
- Antihypertensive Effects : Clinical studies have shown significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients treated with this compound.
Pharmacokinetics
- Absorption : Following oral administration, peak plasma concentrations are typically reached within 5 to 6 hours. The bioavailability is relatively low (approximately 1.1%) due to extensive first-pass metabolism.
- Distribution : High protein binding (92.4% to 98.9%) predominantly to albumin has been observed, with significant accumulation in organs such as the liver and kidneys.
- Metabolism : Dehydro Barnidipine undergoes hepatic metabolism primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites.
- Elimination : The drug is excreted mainly through feces (60%) and urine (40%).
Antihypertensive Studies
Research has demonstrated that Dehydro Barnidipine exhibits strong antihypertensive activity comparable to other established calcium channel blockers. In a clinical study involving various age groups:
- Mean SBP Reduction :
- Younger patients (≤55 years): -15.5 mmHg
- Older patients (>55 years): -16.0 mmHg
- Mean DBP Reduction :
- Younger patients: -9.0 mmHg
- Older patients: -7.9 mmHg
These findings indicate that Dehydro Barnidipine effectively lowers blood pressure across different demographics without significant differences in efficacy between age groups .
Case Studies
-
Case Study on Efficacy :
A study followed patients over three months, revealing a statistically significant decrease in mean SBP and DBP with no notable adverse effects reported. -
Long-Term Use :
Another investigation assessed long-term administration in hypertensive patients, confirming sustained efficacy and tolerability over extended periods .
Comparative Table of Biological Activity
Parameter | Dehydro Barnidipine | Standard Calcium Channel Blockers |
---|---|---|
Mechanism | L-type & T-type CCBs | L-type CCBs |
Bioavailability | ~1.1% | Varies (generally higher) |
Peak Plasma Concentration | 5-6 hours | Varies |
Primary Excretion Route | Feces (60%), Urine (40%) | Varies |
Average SBP Reduction | -15.5 mmHg | Similar or better |
Average DBP Reduction | -9.0 mmHg | Similar or better |
Propiedades
IUPAC Name |
3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWOMDUVXAUTRY-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747439 | |
Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172331-68-9 | |
Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.